
3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a boronic acid group attached to the phenyl ring and an Fmoc (fluorenylmethyloxycarbonyl) protecting group attached to the amino group. The boronic acid group imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized from L-tyrosine or 4-iodo-L-phenylalanine derivatives using palladium-catalyzed cross-coupling reactions with pinacolborane . The reaction typically involves the use of palladium catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, pinacolborane, and various halides. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted phenylalanine derivatives. These products have significant applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and sensor development. The boronic acid group interacts with specific molecular targets, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Borono-L-Phenylalanine: Similar in structure but lacks the Fmoc protecting group.
Fmoc-4-Bromo-L-Phenylalanine: Contains a bromine atom instead of a boronic acid group.
Fmoc-4-Benzoyl-L-Phenylalanine: Contains a benzoyl group instead of a boronic acid group.
Uniqueness
This compound is unique due to the presence of both the Fmoc protecting group and the boronic acid group. This combination imparts distinct chemical properties, making it valuable in various applications, including peptide synthesis, medicinal chemistry, and materials science .
Propriétés
Formule moléculaire |
C24H22BNO6 |
|---|---|
Poids moléculaire |
431.2 g/mol |
Nom IUPAC |
3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H22BNO6/c27-23(28)22(13-15-9-11-16(12-10-15)25(30)31)26-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,30-31H,13-14H2,(H,26,29)(H,27,28) |
Clé InChI |
KQZPZGIZOXMZJP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




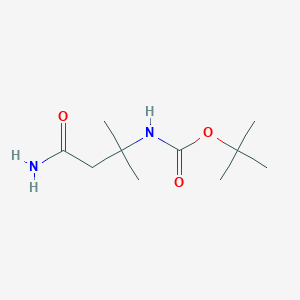


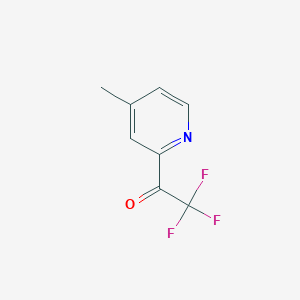

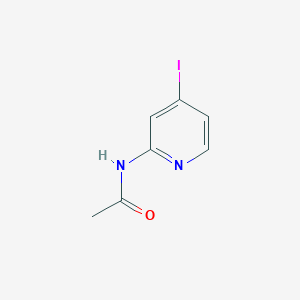
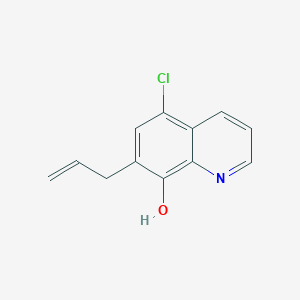
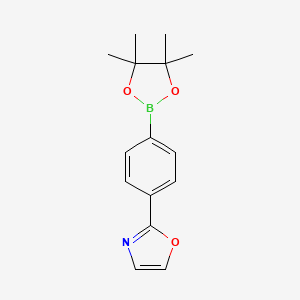
![9-(Naphthalen-2-YL)-10-[3-(naphthalen-2-YL)phenyl]anthracene](/img/structure/B1508156.png)
![Tert-butyl 2-[(4-piperidin-4-ylbenzoyl)amino]phenylcarbamate](/img/structure/B1508159.png)
![1(2H)-Pyridinecarboxylic acid,4-(5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydro-,1,1-dimethylethyl ester](/img/structure/B1508160.png)

